Berzosertib hydrochloride is a small molecule compound recognized for its role as an inhibitor of ataxia telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. This compound is classified under the category of benzenesulfonyl compounds, which are aromatic compounds containing a benzenesulfonyl group. Berzosertib hydrochloride has gained attention in cancer research due to its potential to enhance the efficacy of DNA-damaging agents in therapeutic applications, particularly in the treatment of various solid tumors and ovarian neoplasms .
Berzosertib hydrochloride is primarily derived from synthetic processes aimed at creating selective ATR inhibitors. The classification of this compound falls within organic chemistry, specifically under the benzenesulfonyl compounds category. Its molecular formula is with a molecular weight of approximately 500.0 g/mol .
The synthesis of Berzosertib hydrochloride involves multiple steps that include the formation of a core structure followed by functional group modifications. The general synthetic route includes:
The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of Berzosertib hydrochloride.
The molecular structure of Berzosertib hydrochloride can be represented by its chemical formula . Key structural features include:
SUFHPZPWHPCCPI-UHFFFAOYSA-N
, providing a unique identifier for its structure in chemical databases .Berzosertib hydrochloride undergoes various chemical reactions that can modify its structure and potentially alter its biological activity:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The primary mechanism through which Berzosertib hydrochloride exerts its therapeutic effects is by inhibiting ATR kinase. ATR plays a crucial role in the DNA damage response pathway, which is essential for maintaining genomic stability and facilitating cell survival following DNA damage. By inhibiting ATR, Berzosertib hydrochloride disrupts this response, leading to:
This mechanism enhances the sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy .
Berzosertib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for assessing the compound's suitability for clinical applications .
Berzosertib hydrochloride has significant scientific applications, particularly in oncology research:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.:
CAS No.: 573-83-1
CAS No.: 62690-67-9